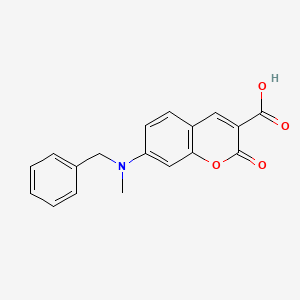

![molecular formula C30H30FN7O6 B605098 N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate CAS No. 1557268-88-8](/img/structure/B605098.png)

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate

Vue d'ensemble

Description

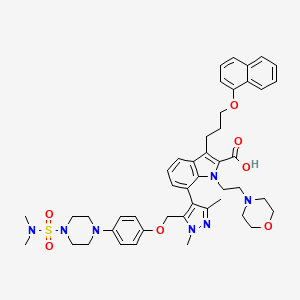

AC0010 (maléate) est un inhibiteur irréversible à base de pyrrolopyrimidine du récepteur du facteur de croissance épidermique (EGFR). Il est structurellement distinct des inhibiteurs irréversibles à base de pyrimidine du récepteur du facteur de croissance épidermique déjà rapportés, tels que l'osimertinib et le rociletinib. AC0010 inhibe sélectivement les mutations actives et T790M du récepteur du facteur de croissance épidermique avec une augmentation de la puissance allant jusqu'à 298 fois par rapport au récepteur du facteur de croissance épidermique de type sauvage .

Mécanisme D'action

Avitinib Maleate, also known as Abivertinib Maleate or Avitinib (maleate), is a novel and potent third-generation tyrosine kinase inhibitor . This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Avitinib Maleate primarily targets the mutant forms of both human epidermal growth factor receptor (EGFR) and Bruton’s tyrosine kinase (BTK) . These targets play a crucial role in cell proliferation and survival, especially in the context of cancer .

Mode of Action

Avitinib Maleate operates by irreversibly binding to the tyrosine kinase domain of the EGFR, forming a covalent bond with Cys 797 in the ATP-binding pocket . This effectively blocks the signal transduction pathways that would otherwise lead to tumor growth and survival . It also inhibits BTK, inducing apoptosis and inhibiting phosphorylation of BTK in mantle cell lymphoma .

Biochemical Pathways

Avitinib Maleate affects the TGF-β1/Smad3 signaling pathways . By inhibiting these pathways, it prevents the production and release of pro-inflammatory cytokines, such as TNF-alpha and interleukins . This has potential implications in the treatment of diseases characterized by inflammation, such as non-small cell lung cancer (NSCLC) and B-cell malignancies .

Pharmacokinetics

The pharmacokinetic properties of Avitinib Maleate are still under investigation. Its oral administration and irreversible binding to its targets suggest a potential for sustained action and good bioavailability .

Result of Action

Avitinib Maleate’s action results in the inhibition of myofibroblast activation, migration, and extracellular matrix (ECM) production . It also improves alveolar epithelial cell injury . These effects can lead to the attenuation of diseases like pulmonary fibrosis .

Action Environment

The efficacy and stability of Avitinib Maleate can be influenced by various environmental factors. For instance, the presence of specific EGFR mutations can affect its effectiveness

Analyse Biochimique

Biochemical Properties

Avitinib maleate plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes and proteins. It primarily targets the EGFR and Bruton tyrosine kinase (BTK) receptors. By binding irreversibly to the ATP-binding pocket of EGFR, Avitinib maleate inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival . Additionally, it inhibits BTK, which is involved in B-cell receptor signaling, leading to apoptosis in malignant B cells . This dual inhibition makes Avitinib maleate a potent therapeutic agent in cancer treatment.

Cellular Effects

Avitinib maleate exerts significant effects on various types of cells and cellular processes. In non-small cell lung cancer cells, it inhibits cell proliferation by targeting mutated EGFR, including the T790M resistance mutation . This inhibition leads to the suppression of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, Avitinib maleate has been shown to improve alveolar epithelial cell injury and inhibit myofibroblast activation in pulmonary fibrosis models . These effects highlight its potential in treating both cancer and fibrotic diseases.

Molecular Mechanism

The molecular mechanism of Avitinib maleate involves its binding interactions with biomolecules and its ability to inhibit specific enzymes. Avitinib maleate forms a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition . This binding prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. Additionally, Avitinib maleate inhibits BTK by preventing its phosphorylation, which induces apoptosis in B cells . These molecular interactions are critical for its therapeutic efficacy in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Avitinib maleate have been observed to change over time. Studies have shown that Avitinib maleate remains stable under various conditions, maintaining its inhibitory effects on EGFR and BTK over extended periods . Long-term exposure to Avitinib maleate may lead to the development of resistance mechanisms in cancer cells, necessitating combination therapies to sustain its efficacy . Additionally, its degradation products have been studied to ensure they do not interfere with its therapeutic effects.

Dosage Effects in Animal Models

The effects of Avitinib maleate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits tumor growth and reduces tumor volume in non-small cell lung cancer models . At higher doses, Avitinib maleate may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Avitinib maleate is metabolized primarily by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP1A2 . These enzymes facilitate its biotransformation into various metabolites, which are then excreted from the body. The interaction of Avitinib maleate with these enzymes can influence its pharmacokinetics and efficacy. Additionally, it has been shown to inhibit the activity of certain CYP450 enzymes, which may lead to drug-drug interactions .

Transport and Distribution

Within cells and tissues, Avitinib maleate is transported and distributed through various mechanisms. It is absorbed orally and distributed systemically, reaching target tissues such as the lungs and lymphoid organs . Avitinib maleate interacts with transporters and binding proteins that facilitate its cellular uptake and distribution. Its localization within specific tissues is crucial for its therapeutic effects, particularly in targeting cancer cells and fibrotic tissues.

Subcellular Localization

Avitinib maleate’s subcellular localization is essential for its activity and function. It primarily localizes to the cytoplasm and nucleus, where it interacts with its target receptors, EGFR and BTK . The presence of targeting signals and post-translational modifications may influence its distribution within specific cellular compartments. Understanding its subcellular localization helps elucidate its mechanism of action and optimize its therapeutic potential.

Méthodes De Préparation

La synthèse de l'AC0010 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, de solvants et de contrôles de température spécifiques pour garantir un rendement élevé et une pureté du produit final . Les méthodes de production industrielle pour l'AC0010 sont conçues pour être évolutives et rentables, garantissant que le composé peut être produit en grandes quantités à des fins cliniques et de recherche .

Analyse Des Réactions Chimiques

L'AC0010 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs couramment utilisés dans les réactions d'oxydation comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé. Les réactifs couramment utilisés dans les réactions de réduction comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'AC0010 peut entraîner la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

Applications de la recherche scientifique

L'AC0010 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : L'AC0010 est utilisé comme composé modèle pour étudier la réactivité et la stabilité des inhibiteurs à base de pyrrolopyrimidine.

Biologie : L'AC0010 est utilisé pour étudier l'activité biologique des inhibiteurs du récepteur du facteur de croissance épidermique.

Médecine : L'AC0010 est étudié comme un traitement potentiel pour les patients atteints de cancer du poumon non à petites cellules (CPNPC) présentant une mutation du récepteur du facteur de croissance épidermique T790M. .

Industrie : L'AC0010 est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant le récepteur du facteur de croissance épidermique.

Mécanisme d'action

L'AC0010 exerce ses effets en se liant de manière irréversible aux formes actives et mutantes T790M du récepteur du facteur de croissance épidermique. Cette liaison inhibe l'activité kinase du récepteur, empêchant les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. Les cibles moléculaires de l'AC0010 comprennent le site de liaison de l'adénosine triphosphate du récepteur du facteur de croissance épidermique, qui est essentiel à son activité kinase .

Applications De Recherche Scientifique

AC0010 has a wide range of scientific research applications, including:

Chemistry: AC0010 is used as a model compound for studying the reactivity and stability of pyrrolopyrimidine-based inhibitors.

Biology: AC0010 is used to study the biological activity of epidermal growth factor receptor inhibitors.

Medicine: AC0010 is being investigated as a potential treatment for non-small cell lung cancer (NSCLC) patients with epidermal growth factor receptor T790M mutation. .

Industry: AC0010 is used in the pharmaceutical industry for the development of new drugs targeting the epidermal growth factor receptor.

Comparaison Avec Des Composés Similaires

L'AC0010 est structurellement distinct des autres inhibiteurs irréversibles du récepteur du facteur de croissance épidermique, tels que l'osimertinib et le rociletinib. Bien que les trois composés ciblent le récepteur du facteur de croissance épidermique, l'AC0010 possède un noyau pyrrolopyrimidine unique, qui contribue à sa puissance et à sa sélectivité plus élevées pour la mutation T790M . Les composés similaires incluent :

Osimertinib : Un inhibiteur irréversible à base de pyrimidine du récepteur du facteur de croissance épidermique.

Rociletinib : Un autre inhibiteur irréversible à base de pyrimidine du récepteur du facteur de croissance épidermique.

La structure unique et la haute sélectivité de l'AC0010 en font un candidat prometteur pour le traitement des patients atteints de cancer du poumon non à petites cellules présentant une mutation du récepteur du facteur de croissance épidermique T790M.

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPZWLHPIENFW-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557268-88-8 | |

| Record name | Abivertinib maleate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557268888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABIVERTINIB MALEATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0447KM2XTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Avitinib Maleate a potentially valuable therapeutic option for certain cancers?

A1: Avitinib Maleate is an orally available, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Notably, it exhibits selectivity for mutant forms of EGFR, including the drug-resistant T790M mutation []. This selectivity is crucial as EGFR mutations are implicated in the progression of various cancers, and the T790M mutation is a known mechanism of resistance to other EGFR inhibitors. By targeting these specific mutations, Avitinib Maleate aims to inhibit tumor growth and potentially overcome acquired resistance, offering a potential therapeutic advantage in EGFR-mutated cancers.

Q2: What clinical research supports the use of Avitinib Maleate in cancer treatment?

A2: A study compared Avitinib Maleate to Gefitinib in patients with advanced non-small cell lung cancer (NSCLC) harboring sensitive EGFR mutations []. While the abstract doesn't detail the results, this head-to-head trial suggests that Avitinib Maleate is being investigated as a potential treatment option for specific NSCLC patient populations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B605032.png)